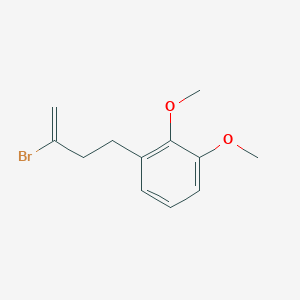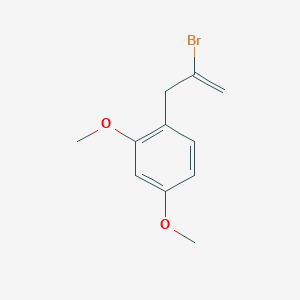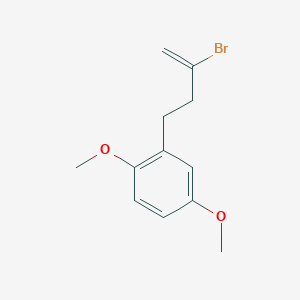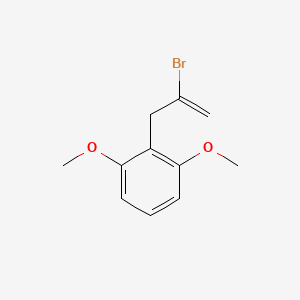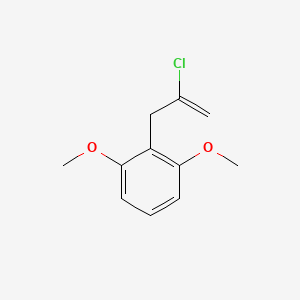
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene, also known as 2C-P, is an analogue of the popular drug phenethylamine. It is a synthetic compound that has been used in scientific research since the 1970s. 2C-P is a psychoactive substance with a range of effects that are similar to the effects of other psychedelic drugs. It has a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Molecular Structure and Crystallography
Research on similar compounds, such as chalcones and their derivatives, has highlighted their significance in crystallography and molecular structure analysis. For example, studies on chalcone derivatives have provided insights into their non-planar molecular structures, showcasing interactions like C—H⋯O which contribute to the stability of their crystal packing (Prabhu et al., 2011; Jasinski et al., 2010). These findings underline the utility of such compounds in exploring molecular geometries and intermolecular interactions.
Synthesis and Chemical Reactivity
The reactivity of compounds structurally related to 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene has been a subject of interest, particularly in the synthesis of unsaturated organoselenium compounds and the exploration of reaction mechanisms (Levanova et al., 2013). Such research demonstrates the potential for creating novel compounds with varied applications, ranging from materials science to pharmacology.
Antimicrobial Activities
Chalcones and their derivatives have been studied for their antimicrobial properties. For instance, spectroscopic investigations and antimicrobial activity screening have revealed that certain chalcone derivatives exhibit promising antimicrobial efficacy (Patel et al., 2013). This suggests potential applications of this compound in developing new antimicrobial agents.
Photoluminescent Materials
Research on related oligo-polyphenylenevinylene compounds has explored their photoluminescent properties, which are of interest for applications in materials science, particularly in the development of new photoluminescent materials (Sierra & Lahti, 2004). Such studies point to the potential of this compound in the synthesis of novel photoluminescent materials with applications in electronics and photonics.
Antioxidant Properties
The enzymatic modification of phenolic compounds, similar to this compound, has been investigated for the synthesis of dimers with high antioxidant capacity. This research demonstrates the utility of such compounds in producing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Propiedades
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVQHOAAXAHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








